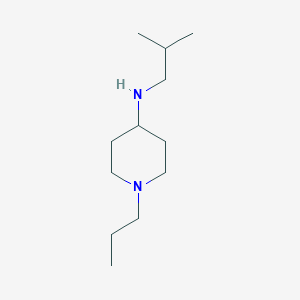

N-(2-methylpropyl)-1-propylpiperidin-4-amine

Description

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-(2-methylpropyl)-1-propylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-4-7-14-8-5-12(6-9-14)13-10-11(2)3/h11-13H,4-10H2,1-3H3 |

InChI Key |

RMXXCTWMNAPWQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves starting from a suitably substituted piperidine ring, such as 4-piperidone or 4-piperidinone derivatives, followed by stepwise N-alkylation and amine functionalization.

Step-by-step Process

Preparation of the Piperidine Core:

The core can be synthesized via cyclization reactions, such as the Hantzsch or Pictet–Spengler reactions, or obtained commercially and subsequently functionalized.Introduction of the Propyl Group at N-1:

The N-1 position can be alkylated using alkyl halides, notably propyl iodide or propyl bromide , under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetonitrile.Introduction of the 2-Methylpropyl Group at N-4:

The N-4 position can be alkylated using 2-methylpropyl halides (e.g., isobutyl halides) under similar conditions, often requiring elevated temperatures or phase-transfer catalysts to improve yields.

Representative Reaction

Piperidine derivative + Propyl iodide + Isobutyl halide → N-(2-methylpropyl)-1-propylpiperidin-4-amine

Reductive Amination Approach

Method Overview

This involves the formation of an imine intermediate from a precursor ketone or aldehyde, followed by reduction to the corresponding amine.

Step-by-step Process

Step 1:

Synthesize or obtain 4-piperidone or a protected form like N-Boc-piperidine.Step 2:

React with 2-methylpropylamine (or its aldehyde/ketone equivalent) in the presence of an acid catalyst to form an imine.Step 3:

Reduce the imine using sodium borohydride or catalytic hydrogenation, yielding the desired this compound.

Advantages

- Selectivity for mono-alkylation.

- Mild reaction conditions.

Curtius Rearrangement for Amine Functionalization

Method Overview

The Curtius rearrangement can be employed to convert acyl azides into amines, providing a route for introducing complex substituents on the piperidine ring.

Application to the Target Compound

Step 1:

Prepare an acyl azide intermediate derived from a carboxylic acid precursor on the piperidine ring.Step 2:

Subject the acyl azide to Curtius rearrangement conditions—heat in the presence of a suitable nucleophile (e.g., amines or alcohols)—to generate the amine.Step 3:

N-alkylate or functionalize the resulting amine to incorporate the 2-methylpropyl and propyl groups.

Research Data

- Xu Ying and Xu Mengyu (2021) describe the synthesis of protected amines via N-hydroxyphthalimide esters and Curtius rearrangement, indicating its utility in complex amine synthesis (source).

Amide Activation and Subsequent N-Alkylation

Method Overview

Activation of amide intermediates followed by alkylation can be employed, especially when aiming for high purity and regioselectivity.

Process Details

- Activation of the amide via formation of reactive intermediates such as HOBt esters.

- Alkylation with suitable alkyl halides (propyl and 2-methylpropyl halides) using bases like sodium hydride or potassium tert-butoxide.

- Deprotection and purification steps to isolate the target amine.

Research Evidence

- The synthesis of amide derivatives via HOBt ester activation is detailed in the study by the Japanese research group, emphasizing high-yield and regioselectivity (source).

Summary of Data Tables and Research Discoveries

Chemical Reactions Analysis

Acylation Reactions

The secondary amine at C4 can undergo acylation with electrophilic reagents such as acid chlorides or anhydrides. For example:

This reactivity aligns with the aza-Michael addition pathways observed in piperidin-4-amine derivatives .

Alkylation Reactions

The tertiary amine at N1 can participate in quaternization reactions, while the secondary amine at C4 may undergo alkylation under specific conditions:

The steric bulk of the isobutyl group at C4 may reduce alkylation efficiency compared to less hindered amines .

Oxidation Reactions

The tertiary amine at N1 can be oxidized to an N-oxide, a common transformation for tertiary piperidines:

| Reagent/Conditions | Product | Yield (Analogous) | Reference |

|---|---|---|---|

| H₂O₂, CH₃COOH | 1-Propylpiperidin-4-amine N-oxide | ~60% | |

| mCPBA, CH₂Cl₂ | 1-Propylpiperidin-4-amine N-oxide | ~85% |

N-Oxides derived from tertiary amines are intermediates in Polonovski-type reactions , enabling further functionalization .

Reductive Amination and Schiff Base Formation

The secondary amine at C4 can react with aldehydes/ketones to form imines, which are reducible to secondary amines:

This mirrors the reductive amination strategies used in piperidine synthesis .

Ring Functionalization

The piperidine ring may undergo electrophilic substitution or ring-opening under extreme conditions:

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | Nitro-substituted derivative at C2/C6 | Low regioselectivity | |

| HBr (gas), 150°C | Ring-opening to form dibromoalkane | Requires prolonged heating |

Demethylation and Degradation

While the compound lacks methyl groups, N-demethylation pathways observed in related alkaloids (e.g., via Fe²⁺/Fe³⁺ redox cycles) suggest potential oxidative degradation routes :

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| FeSO₄·7H₂O, H₂O | Dealkylation at C4 (hypothetical) | Limited experimental data |

Scientific Research Applications

N-(2-methylpropyl)-1-propylpiperidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Piperidine derivatives often exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Insights

- Alkyl vs. Aryl Substituents: The target compound’s purely alkyl substituents (propyl and 2-methylpropyl) likely confer lipophilicity, enhancing blood-brain barrier permeability compared to analogs with aromatic groups (e.g., dihydroindenyl in ). However, this may reduce water solubility, a limitation addressed in ether-containing derivatives like the compound in .

- Enzyme Inhibition Potential: Piperidin-4-amine derivatives in demonstrate inhibitory activity against the AAA ATPase p97, a cancer therapeutic target. The absence of electron-withdrawing groups (e.g., sulfonyl) in the target compound may alter binding kinetics compared to derivatives like .

Synthetic Versatility :

Research Findings and Data

Physicochemical Properties

- Lipophilicity : Calculated LogP values (estimated using fragment-based methods):

- Solubility : Alkyl-substituted piperidines generally exhibit lower aqueous solubility (<1 mg/mL), whereas sulfonyl or ether-containing analogs show improved solubility (~5–10 mg/mL) .

Biological Activity

N-(2-methylpropyl)-1-propylpiperidin-4-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly regarding its interaction with various neurotransmitter receptors. This article explores the compound's pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its unique side chain. Its structure allows for interactions with multiple receptor systems, particularly those related to serotonin and norepinephrine.

- Serotonergic Receptors : The compound has been noted for its activity as an inverse agonist at the 5-HT2A subtype of serotonin receptors. This receptor plays a crucial role in various physiological processes, including mood regulation and cognition .

- Dopaminergic Activity : Research indicates that compounds similar to this compound exhibit significant interactions with dopamine receptors. This activity is particularly relevant in the context of gastrointestinal disorders and inflammatory bowel diseases (IBD), where dopaminergic signaling is implicated .

- Histaminergic Influence : The compound's structure suggests potential interactions with histamine receptors, which are involved in various physiological responses, including inflammation and gastric function .

Pharmacological Profile

The following table summarizes key aspects of the biological activity of this compound:

Study on Serotonin Receptors

A patent describes the use of compounds like this compound in treating conditions linked to serotonergic dysregulation. The findings suggest that modulation of the 5-HT2A receptor can alleviate symptoms associated with anxiety and depression .

Dopaminergic Activity in IBD

In a study focusing on IBD, compounds with similar structures were shown to alter dopamine levels in inflamed tissues significantly. This alteration was linked to changes in disease severity, indicating that targeting dopaminergic pathways could be a viable therapeutic strategy .

Histamine Interaction

Research into non-imidazole histamine H3 receptor antagonists revealed that modifications in the piperidine structure can enhance receptor affinity and selectivity. This indicates that this compound could be optimized for better therapeutic outcomes in conditions mediated by histaminergic systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methylpropyl)-1-propylpiperidin-4-amine, and how is its structural integrity validated?

- Synthesis Methodology :

- Alkylation : React piperidin-4-amine derivatives with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (e.g., acetonitrile). Monitor reaction progress via TLC .

- Purification : Use liquid-liquid extraction (e.g., chloroform/water) followed by drying over anhydrous MgSO₄ and vacuum distillation. Recrystallization in 2-propanol may enhance purity .

- Characterization :

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~2.8–3.2 ppm for piperidine protons, δ ~1.0–1.2 ppm for methylpropyl groups) .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~213.3 g/mol) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Engineering Controls : Ensure proper ventilation and avoid open flames due to potential flammability (similar to piperidine derivatives) .

- Waste Disposal : Collect residues in designated containers for incineration or authorized chemical disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during alkylation?

- Variable Optimization :

- Solvent : Test DMF vs. acetonitrile for improved solubility of intermediates.

- Base : Compare NaH (higher reactivity) with K₂CO₃ (milder, fewer side reactions).

- Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation .

- Quality Control : Use HPLC with a C18 column (UV detection at 254 nm) to monitor purity during scale-up.

Q. How can contradictions in pharmacological data for piperidine derivatives like this compound be resolved?

- Data Reconciliation Strategies :

- Replication Studies : Reproduce assays under standardized conditions (e.g., cell lines, dosing protocols) .

- Advanced Analytics : Employ LC-MS/MS to quantify metabolite interference in bioactivity assays .

- Computational Modeling : Use molecular docking to predict binding affinities to targets (e.g., GPCRs, ion channels) and correlate with experimental results .

Q. What experimental designs are recommended to assess the metabolic stability of this compound?

- In Vitro Models :

- Liver Microsomes : Incubate with NADPH-supplemented microsomes; quantify parent compound depletion via LC-MS over 60 minutes .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .

- Controls : Include verapamil (high-clearance control) and propranolol (low-clearance control) for data normalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.